Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

Catalog No.
S13182588
CAS No.
68331-91-9
M.F
C18H35NaO6S
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

CAS Number

68331-91-9

Product Name

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

IUPAC Name

sodium;1-carboxyheptadecan-8-yl sulfate

Molecular Formula

C18H35NaO6S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1

InChI Key

LBBMGWMTZMVZCT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+]

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt, also known as sodium 9-(sulfooxy)octadecanoate, is a chemical compound with the molecular formula C18H35NaO6SC_{18}H_{35}NaO_6S and a molecular weight of approximately 402.522 g/mol. This compound belongs to the class of sulfonated fatty acids and is characterized by the presence of a sulfooxy group at the ninth carbon of the octadecanoic acid chain. Its unique structure contributes to its distinct properties and potential applications in various fields, including biochemistry and materials science .

The chemical behavior of octadecanoic acid, 9-(sulfooxy)-, monosodium salt is influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Neutralization: It can undergo neutralization reactions with bases, forming salts.
  • Sulfonation: The sulfooxy group can participate in further sulfonation reactions under specific conditions.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and industry .

Research indicates that octadecanoic acid, 9-(sulfooxy)-, monosodium salt exhibits biological activity that may influence cellular processes. It has been studied for its potential roles in:

  • Antimicrobial Activity: The compound may possess properties that inhibit microbial growth.
  • Cell Membrane Interaction: Its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
  • Biocompatibility: Due to its sodium salt form, it may be more compatible with biological systems compared to its free acid form .

Several methods have been developed for synthesizing octadecanoic acid, 9-(sulfooxy)-, monosodium salt:

  • Sulfonation of Octadecanoic Acid: The primary method involves the sulfonation of octadecanoic acid using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide.
  • Direct Sulfonation: Another approach involves direct sulfonation of fatty acids using sulfuric acid derivatives under controlled conditions.
  • Chemical Modification: Modifications can also be made through

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt has a range of applications:

  • Surfactants: Used in detergents and emulsifiers due to its surfactant properties.
  • Cosmetics: Employed in formulations for skin care products because of its moisturizing effects.
  • Pharmaceuticals: Investigated for drug delivery systems owing to its biocompatibility and ability to enhance solubility of hydrophobic drugs .

Several compounds share structural similarities with octadecanoic acid, 9-(sulfooxy)-, monosodium salt. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightDistinct Features
2-Sulfo-octadecanoic acid, monosodium saltC18H35NaO5SC_{18}H_{35}NaO_5S386.522Sulfonate group at the second carbon
Sodium 10-sulfonatooxy-9-sulfostearateC18H33O9S2C_{18}H_{33}O_9S_2VariesContains two sulfonate groups
Disodium 9-sulfooctadecanoateC18H37NaO6SC_{18}H_{37}NaO_6S404.54Contains two sodium ions

Uniqueness

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt stands out due to its specific placement of the sulfooxy group at the ninth carbon position, which influences its biological activity and application potential compared to other similar compounds. Its sodium salt form enhances solubility and compatibility with biological systems .

Sulfonation Mechanisms Using Sulfur Trioxide Gas Phase Reactions

The sulfonation of octadecanoic acid derivatives using sulfur trioxide gas phase reactions represents a fundamental electrophilic substitution process that introduces sulfonate functionality into fatty acid systems [1]. The mechanism involves the electrophilic attack of sulfur trioxide on the organic substrate, where sulfur trioxide acts as a highly reactive electrophile due to the electron-withdrawing effect of three oxygen atoms bonded to the central sulfur atom [4].

In gas phase reactions, sulfur trioxide demonstrates exceptional reactivity with fatty acid substrates, proceeding through a concerted mechanism rather than the conventional stepwise electrophilic aromatic substitution pathway [5]. Research indicates that the sulfonation process with sulfur trioxide follows second-order kinetics, being dependent on both the concentration of the organic substrate and sulfur trioxide [5]. The reaction mechanism proceeds through the formation of an intermediate complex where sulfur trioxide coordinates with the substrate before undergoing rearrangement to form the final sulfonate product [1] [2].

Temperature control emerges as a critical parameter in gas phase sulfonation reactions, with optimal temperatures ranging between 60-80 degrees Celsius [2] [18]. Higher temperatures accelerate the reaction rate but simultaneously promote undesirable side reactions leading to sulfone formation and thermal decomposition products [2]. The exothermic nature of the sulfonation reaction necessitates precise temperature management to prevent runaway reactions and maintain product quality [1] [7].

The molar ratio of sulfur trioxide to substrate significantly influences both conversion efficiency and selectivity [16] [18]. Optimal ratios typically range from 1.05:1 to 1.3:1, where slight excess of sulfur trioxide ensures complete conversion while minimizing over-sulfonation [16] [18]. Insufficient sulfur trioxide leads to incomplete conversion, while excessive amounts promote the formation of di-sulfonated products and sulfone by-products [12] [18].

ParameterOptimal RangeCritical Considerations
Molar Ratio (Sulfur Trioxide:Substrate)1.05:1 to 1.3:1Excess sulfur trioxide prevents incomplete conversion
Reaction Temperature (°C)60-80Higher temperatures increase side reactions
Reaction Time (hours)2-6Extended time enhances by-product formation
Gas Flow Rate (cubic meters per hour)500-15,000Maintains proper mass transfer
Pressure (bar)0.5-1.5Ensures consistent reaction conditions

Esterification and Neutralization Protocols for Sodium Salt Formation

The conversion of sulfonic acid intermediates to their corresponding sodium salts requires carefully controlled neutralization protocols that balance reaction efficiency with product purity [16] [27]. The neutralization step represents a critical phase in the synthesis where the acidic sulfonate group is converted to its sodium salt form through reaction with appropriate sodium-containing bases [12] [16].

Sodium hydroxide represents the most commonly employed neutralizing agent, offering rapid and complete neutralization of sulfonic acid groups [12] [16]. The neutralization reaction proceeds according to the stoichiometric relationship where one equivalent of sodium hydroxide neutralizes one equivalent of sulfonic acid [12]. However, sodium hydroxide neutralization generates significant heat and water, potentially leading to hydrolysis of ester linkages and formation of di-salt by-products [16] [27].

Sodium carbonate emerges as a preferred alternative neutralizing agent due to its weaker basicity compared to sodium hydroxide [16] [27]. The use of sodium carbonate reduces the heat of neutralization and water formation by approximately fifty percent compared to sodium hydroxide [16]. This reduction in thermal stress minimizes hydrolysis reactions and improves overall product stability [16] [27]. The neutralization with sodium carbonate follows the reaction stoichiometry where one mole of sodium carbonate neutralizes two moles of sulfonic acid [16].

The neutralization process requires rapid and intimate mixing of the sulfonic acid and base streams to prevent the formation of high local pH values that promote hydrolysis [16] [27]. Temperature control during neutralization typically maintains the reaction mixture between 40-60 degrees Celsius for sodium hydroxide and 50-70 degrees Celsius for sodium carbonate [12] [16]. pH monitoring ensures complete neutralization while avoiding excess base that could lead to product degradation [12].

Neutralizing AgentConcentration (%)Temperature (°C)pH TargetHeat of NeutralizationAdvantages
Sodium Hydroxide10-3040-607-8HighFast reaction, complete neutralization
Sodium Carbonate10-2050-707-8ModerateLower heat generation, reduced hydrolysis
Sodium Bicarbonate5-1525-507-8LowGentle conditions, minimal side reactions

Solvent Selection and Reaction Kinetics in Sulfoxy Group Introduction

Solvent selection plays a pivotal role in determining reaction kinetics and product selectivity in sulfoxy group introduction reactions [2] [19]. The choice of solvent system directly influences the solubility of reactants, the stability of intermediates, and the overall reaction mechanism [2]. In many industrial applications, neat reaction conditions without added solvents are preferred to maximize atom economy and simplify product purification [1] [18].

When solvents are employed, anhydrous conditions remain paramount due to the high reactivity of sulfur trioxide with water [1] [7]. Water presence leads to the formation of sulfuric acid, which competes with the desired sulfonation reaction and reduces overall efficiency [1] [2]. Inert gas dilution of sulfur trioxide streams provides an alternative approach to moderate reaction intensity while maintaining anhydrous conditions [7] [18].

The reaction kinetics of sulfoxy group introduction follow first-order dependence on the organic substrate and second-order dependence on sulfur trioxide concentration [5] [19]. This kinetic profile indicates that the rate-determining step involves the coordination of two sulfur trioxide molecules with the substrate, consistent with the proposed mechanism involving sulfur trioxide dimers [5]. Temperature significantly affects reaction kinetics, with activation energies typically ranging from 12-20 kilocalories per mole for the overall transformation [5].

Mass transfer considerations become critical in gas-liquid reaction systems where sulfur trioxide must dissolve into the organic phase for reaction to occur [2] [7]. Gas flow rates between 500-15,000 cubic meters per hour optimize mass transfer while preventing excessive liquid entrainment [9] [18]. Reactor design parameters, including film thickness and interfacial area, significantly influence overall reaction rates [2].

The degree of sulfonation correlates directly with reaction time and temperature, following logarithmic kinetics that rapidly increase initially before reaching equilibrium [19]. Research demonstrates that sulfonation degrees of 55%, 66%, and 77% can be achieved at reaction times of 3, 6, and 24 hours respectively under optimized conditions [19]. Extended reaction times beyond optimal ranges lead to increased by-product formation without significant improvement in conversion [19].

By-Product Formation and Purification Strategies

By-product formation represents an inherent challenge in sulfonate synthesis, arising from multiple competing reaction pathways and side reactions [12] [16] [18]. The primary by-products include sulfone compounds, di-sulfonate esters, carbonaceous sludge, unreacted starting materials, inorganic sulfates, and colored impurities [12] [16].

Sulfone compounds form through over-sulfonation reactions when excess sulfur trioxide attacks already sulfonated positions [12] [16]. These compounds typically constitute 2-8% of the product mixture and exhibit different solubility properties compared to the desired monosulfonate [12]. Their formation increases with higher sulfur trioxide ratios, elevated temperatures, and extended reaction times [12] [18].

Di-sulfonate esters result from multiple sulfonation events occurring on the same substrate molecule [16] [27]. These compounds represent 1-5% of typical product mixtures and form preferentially when local sulfur trioxide concentrations become excessive [16]. The formation of di-sulfonates directly competes with the desired monosulfonation reaction and reduces overall yield [16] [27].

Carbonaceous sludge formation occurs through thermal decomposition and polymerization reactions at elevated temperatures [18]. This dark-colored by-product typically comprises 0.5-3% of the reaction mixture and forms predominantly when reaction temperatures exceed optimal ranges [18]. Sludge formation can be minimized through precise temperature control and optimized residence times [18].

Purification strategies employ multiple separation techniques tailored to the specific properties of individual by-products [3] [12] [18]. Crystallization and recrystallization effectively separate the desired sodium sulfonate from most organic impurities based on solubility differences [3] [12]. Column chromatography provides high-resolution separation for complex mixtures containing multiple sulfonate species [12].

Bleaching treatments using hydrogen peroxide effectively remove colored impurities formed through oxidation and polymerization reactions [3] [16]. The bleaching process typically operates at temperatures between 70-90 degrees Celsius in non-metallic equipment to prevent catalytic decomposition of the peroxide [16]. Activated carbon treatment provides an alternative approach for color removal while simultaneously adsorbing organic impurities [12].

By-productFormation MechanismTypical Concentration (%)Purification Method
Sulfone compoundsOver-sulfonation with excess sulfur trioxide2-8Crystallization, column chromatography
Di-sulfonate estersMultiple sulfonation sites1-5Solvent extraction, distillation
Carbonaceous sludgeThermal decomposition at high temperature0.5-3Filtration, centrifugation
Unreacted starting materialIncomplete conversion5-15Recrystallization, washing
Inorganic sulfatesSide reactions with moisture3-10Ion exchange, precipitation
Colored impuritiesOxidation and polymerization0.1-2Bleaching with hydrogen peroxide, activated carbon

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles offer pathways to improve the environmental sustainability of octadecanoic acid sulfonate synthesis while maintaining high product quality and economic viability [18]. Atom economy optimization represents a fundamental approach, focusing on maximizing the incorporation of all atoms from starting materials into the final product [18].

Traditional sulfonation processes often employ significant excess of sulfur trioxide to drive reactions to completion, resulting in low atom economy and increased waste generation [1] [18]. Green chemistry approaches optimize stoichiometric ratios to achieve 95% or higher atom efficiency while maintaining acceptable conversion rates [18]. This optimization requires precise control of reaction parameters and advanced process monitoring systems [18].

Solvent selection according to green chemistry principles emphasizes the use of water-based systems and ionic liquids as alternatives to traditional organic solvents [11] [18]. Water-based reaction systems eliminate volatile organic compound emissions and reduce environmental impact [18]. Ionic liquids offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics that can enhance reaction selectivity [11].

Energy efficiency improvements focus on alternative heating methods and reaction intensification techniques [18]. Microwave heating provides rapid and uniform heating with improved energy efficiency compared to conventional thermal methods [18]. Process intensification through continuous flow reactors reduces energy consumption while improving heat and mass transfer characteristics [7] [18].

Catalytic approaches offer opportunities to reduce reagent consumption and improve reaction selectivity [17] [18]. Heterogeneous catalysts enable easier separation and reuse compared to homogeneous systems [17]. Enzymatic methods provide highly selective transformations under mild reaction conditions, although their application to sulfonation reactions remains limited [11] [17].

Waste minimization strategies incorporate closed-loop systems for sulfur trioxide recovery and reuse [7] [18]. High-efficiency wet scrubbers capture unreacted sulfur trioxide with removal efficiencies exceeding 99% [18]. The absorbed sulfur trioxide reacts with sulfuric acid to form oleum containing 20-65% free sulfur trioxide content for reuse in subsequent reactions [18].

Renewable feedstock utilization emphasizes bio-based fatty acids derived from sustainable sources rather than petroleum-derived materials [11] [15]. Plant-based fatty acids from sources such as palm oil, soybean oil, and other vegetable oils provide renewable alternatives to traditional feedstocks [11] [15]. Life cycle assessments demonstrate reduced carbon footprints for bio-based feedstock systems [11].

Green Chemistry PrincipleTraditional ApproachGreen AlternativeEnvironmental Benefit
Atom EconomyExcess reagents, low atom utilizationOptimized stoichiometry, 95%+ atom efficiencyReduced waste generation
Safer SolventsOrganic solvents, toxic chemicalsWater-based systems, ionic liquidsLower toxicity, biodegradable
Energy EfficiencyHigh temperature, extended reaction timesMicrowave heating, ambient pressureReduced energy consumption
Waste PreventionMultiple separation stepsOne-pot synthesis, minimal workupMinimized environmental impact
CatalysisStoichiometric reagentsHeterogeneous catalysts, enzymatic methodsReduced chemical usage
Renewable FeedstocksPetroleum-derived materialsBio-based fatty acids, renewable sourcesSustainable resource utilization

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt demonstrates exceptional aqueous solubility characteristics that distinguish it significantly from conventional fatty acid salts. The compound exhibits high water solubility, appearing as a white or off-white crystalline powder that readily disperses in aqueous media [1]. Comparative analysis with related sulfated fatty acid sodium salts reveals water solubility values reaching 608 milligrams per liter for structurally similar compounds, indicating substantial hydrophilic character imparted by the sulfate functional group [2].

The solubility behavior demonstrates pronounced pH-dependent characteristics. Under neutral pH conditions at 25 degrees Celsius, the compound maintains stable aqueous dissolution with minimal precipitation. The pH-dependent solubility profile reveals enhanced dissolution under slightly alkaline conditions due to increased ionic dissociation of the sulfate group [3]. At acidic pH values below 4.0, partial protonation of the sulfate moiety occurs, leading to reduced solubility and potential precipitation of the corresponding fatty acid [4] [3].

Temperature significantly influences the aqueous solubility behavior. At elevated temperatures of 60 degrees Celsius, solubility increases substantially compared to ambient conditions, demonstrating typical endothermic dissolution behavior [5] [6]. At 90 degrees Celsius, solubility enhancement becomes particularly pronounced, with dissolution rates increasing by factors of 2-3 compared to room temperature conditions [5] [7]. This temperature dependence follows classical thermodynamic principles for ionic surfactant dissolution.

Temperature (°C)Solubility (mg/L)pH ConditionsNotesReference
25Highly solubleNeutralWhite crystalline powder, dispersible [1]
25608 (related sulfonate)Not specifiedRelated octadecanoic acid, sulfo salt [2]
60IncreasedNeutralTemperature dependent increase [5] [6]
90Significantly increasedNeutralThermal enhancement of solubility [5] [7]

Thermal Stability and Decomposition Pathways

The thermal stability profile of octadecanoic acid, 9-(sulfooxy)-, monosodium salt reveals a complex degradation pattern dependent on temperature ranges and atmospheric conditions. Under ambient to moderate temperature conditions up to 100 degrees Celsius, the compound demonstrates excellent thermal stability with no observable decomposition products [8] [9]. This stability range encompasses typical storage and handling conditions, indicating practical utility for industrial applications.

Between 100 and 200 degrees Celsius, the compound maintains structural integrity with only minor molecular rearrangements occurring. Thermogravimetric analysis reveals less than 2 percent mass loss in this temperature range, primarily attributed to residual moisture desorption rather than chemical decomposition [8] [9]. The sulfate ester linkage remains stable, preserving the surfactant properties of the molecule.

Initial decomposition processes commence at temperatures exceeding 200 degrees Celsius. The primary degradation pathway involves thermal cleavage of the sulfate ester bond, generating sulfur oxides and fatty acid fragments [8] [9] [10]. Decomposition kinetics follow first-order reaction mechanisms with activation energies typical of organosulfate thermal degradation. The initial decomposition products include the parent fatty acid, sodium sulfate, and various sulfur-containing volatile compounds.

Significant structural decomposition occurs between 300 and 400 degrees Celsius, with the formation of carbon oxides and sulfur compounds as major degradation products [10] [7]. At these elevated temperatures, complete mineralization of the organic structure proceeds through beta-oxidation pathways and thermal cracking mechanisms. Above 400 degrees Celsius, complete degradation to carbon dioxide, water vapor, sulfur dioxide, and sodium sulfate occurs [10] [7].

Temperature Range (°C)Stability StatusDecomposition ProductsReference
Room temperature - 100StableNone observed [8] [9]
100 - 200Stable with minor changesNone observed [8] [9]
200 - 300Initial decompositionSulfur oxides, fatty acid fragments [8] [9] [10]
300 - 400Significant decompositionCarbon oxides, sulfur compounds [10] [7]
Above 400Complete degradationComplete mineralization [10] [7]

Surface Activity Measurements at Air-Water Interfaces

The surface activity characteristics of octadecanoic acid, 9-(sulfooxy)-, monosodium salt at air-water interfaces demonstrate exceptional interfacial tension reduction capabilities. Surface tension measurements at 25 degrees Celsius reveal significant interfacial activity, with surface tension values decreasing progressively with increasing concentration. At a concentration of 1.0 × 10⁻⁴ molar, the surface tension measures 65.2 millinewtons per meter, representing a substantial reduction from pure water (72.8 millinewtons per meter) [11] [12] [13].

The concentration-dependent surface tension profile follows classical Gibbs adsorption behavior. At 5.0 × 10⁻⁴ molar concentration, surface tension decreases to 45.8 millinewtons per meter, indicating enhanced surface coverage and molecular orientation at the interface [11] [12] [13]. Further concentration increases to 1.0 × 10⁻³ molar result in surface tension values of 35.4 millinewtons per meter, approaching the plateau region characteristic of monolayer saturation.

High-concentration measurements reveal minimum surface tension values approaching 25-28 millinewtons per meter at concentrations above 5.0 × 10⁻³ molar [11] [12] [13]. These minimum values are comparable to those observed for other anionic surfactants with similar hydrophobic chain lengths, confirming the effective surface activity of the sulfated fatty acid structure.

The air-water interface behavior demonstrates pH-dependent characteristics similar to those observed in bulk solution. Under neutral pH conditions (pH 7.0), optimal surface activity occurs with maximum interfacial adsorption and minimum surface tension values [13]. The surface organization follows typical anionic surfactant patterns, with hydrophilic sulfate head groups oriented toward the aqueous phase and hydrophobic alkyl chains extending into the air phase [14] [15].

Concentration (mol/L)Surface Tension (mN/m)Temperature (°C)pHReference
1.0 × 10⁻⁴65.2257.0 [11] [12] [13]
5.0 × 10⁻⁴45.8257.0 [11] [12] [13]
1.0 × 10⁻³35.4257.0 [11] [12] [13]
5.0 × 10⁻³28.6257.0 [11] [12] [13]
1.0 × 10⁻²25.1257.0 [11] [12] [13]

Critical Micelle Concentration Determination

The critical micelle concentration of octadecanoic acid, 9-(sulfooxy)-, monosodium salt exhibits strong temperature dependence characteristic of ionic surfactant systems. At 25 degrees Celsius under controlled ionic strength conditions (0.01 molar), the critical micelle concentration measures 2.4 × 10⁻³ molar, equivalent to 966 milligrams per liter [16] [17] [18] [19]. This value reflects the balance between hydrophobic chain interactions favoring micellization and electrostatic repulsion between charged head groups opposing aggregation.

Temperature significantly influences the critical micelle concentration behavior. At 20 degrees Celsius, the critical micelle concentration increases to 2.8 × 10⁻³ molar (1127 milligrams per liter), indicating reduced micellization tendency at lower temperatures [16] [17] [18] [19]. This temperature dependence follows typical patterns for fatty acid-based surfactants, where decreased thermal energy reduces the driving force for hydrophobic association.

At elevated temperatures, the critical micelle concentration decreases progressively. At 30 degrees Celsius, the value drops to 2.2 × 10⁻³ molar (886 milligrams per liter), while at 40 degrees Celsius it reaches 2.0 × 10⁻³ molar (805 milligrams per liter) [16] [17] [18] [19]. The lowest critical micelle concentration observed at 50 degrees Celsius measures 1.9 × 10⁻³ molar (765 milligrams per liter), representing optimal micellization conditions within the studied temperature range.

The micellization behavior demonstrates classical thermodynamic characteristics with entropy-driven assembly processes [16] [17]. Above the critical micelle concentration, aggregation numbers increase with temperature, indicating larger micelle formation at elevated thermal conditions [20] [21]. The aggregation process involves hydrocarbon chain reorganization from random coil conformations in monomeric form to more ordered trans configurations within micelle cores [17].

Ionic strength effects significantly influence the critical micelle concentration values. Addition of sodium chloride reduces the critical micelle concentration due to electrostatic screening effects, allowing closer approach of charged head groups and enhanced micellization [22] [21]. The degree of counterion binding varies with temperature, affecting the effective charge on micelle surfaces and subsequent aggregation behavior.

Temperature (°C)CMC (mol/L)CMC (mg/L)Ionic Strength (M)Reference
202.8 × 10⁻³11270.01 [16] [17] [18] [19]
252.4 × 10⁻³9660.01 [16] [17] [18] [19]
302.2 × 10⁻³8860.01 [16] [17] [18] [19]
402.0 × 10⁻³8050.01 [16] [17] [18] [19]
501.9 × 10⁻³7650.01 [16] [17] [18] [19]

Hydrolytic Stability in Different Environmental Conditions

The hydrolytic stability of octadecanoic acid, 9-(sulfooxy)-, monosodium salt varies significantly across different environmental conditions, demonstrating complex degradation kinetics influenced by pH, temperature, and ionic environment. Under neutral pH conditions at 25 degrees Celsius, the compound exhibits moderate hydrolytic stability with half-life values ranging from 15 to 20 days [2] [23] [3]. The primary degradation pathway involves hydrolysis of the sulfate ester bond, yielding the corresponding fatty acid and sodium sulfate as major products.

Acidic conditions substantially accelerate hydrolytic degradation processes. At pH 4.0 and 25 degrees Celsius, the half-life decreases to 8-12 days, indicating enhanced susceptibility to acid-catalyzed hydrolysis [4] [3]. Under these conditions, protonation of the sulfate group increases electrophilic character, facilitating nucleophilic attack by water molecules. The primary degradation products include the parent fatty acid and sulfuric acid, with potential formation of intermediate organosulfur compounds.

Basic conditions provide enhanced hydrolytic stability compared to neutral and acidic environments. At pH 9.0 and 25 degrees Celsius, half-life values extend to 25-35 days, reflecting reduced susceptibility to base-catalyzed degradation [3]. Under alkaline conditions, the primary degradation products include sodium soap formation through saponification processes and sodium sulfate generation through sulfate ester hydrolysis.

Marine environmental conditions present intermediate stability characteristics. In seawater at pH 8.1 and 25 degrees Celsius, half-life values range from 18 to 25 days, indicating moderate persistence in oceanic environments [23] [24]. The degradation products include the corresponding fatty acid and sulfate ions, which integrate into natural marine biogeochemical cycles. Microbial degradation processes contribute significantly to compound breakdown in marine sediment environments.

Temperature effects dominate hydrolytic stability behavior across all pH conditions. At elevated temperatures of 60 degrees Celsius, half-life values decrease dramatically to 3-5 days, indicating thermal acceleration of hydrolysis reactions [5] [7] [25]. High-temperature degradation yields various short-chain fatty acids through beta-oxidation and thermal cracking mechanisms. Conversely, at low temperatures of 4 degrees Celsius, half-life values extend to 45-60 days, demonstrating exceptional stability under cold environmental conditions [26] [24].

Environmental ConditionHalf-life (days)Primary Degradation ProductsStability AssessmentReference
Neutral pH, 25°C15-20Fatty acid, sodium sulfateModerate [2] [23] [3]
Acidic pH 4.0, 25°C8-12Fatty acid, sulfuric acidLow [4] [3]
Basic pH 9.0, 25°C25-35Sodium soap, sodium sulfateHigh [3]
Seawater pH 8.1, 25°C18-25Fatty acid, sulfate ionModerate [23] [24]
High temperature 60°C3-5Various short-chain acidsVery low [5] [7] [25]
Low temperature 4°C45-60Minimal degradationVery high [26] [24]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

402.20520429 g/mol

Monoisotopic Mass

402.20520429 g/mol

Heavy Atom Count

26

General Manufacturing Information

Octadecanoic acid, 9-(sulfooxy)-, sodium salt (1:1): INACTIVE
Octadecanoic acid, 9(or 10)-(sulfooxy)-, sodium salt (1:?): ACTIVE
Octadecanoic acid, 9-(sulfooxy)-, sodium salt (1:?): INACTIVE
Octadecanoic acid, 9(or 10)-(sulfooxy)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-10-2024

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